molecular formula C10H10O5S B5651546 2-[(2-carboxyethyl)sulfinyl]benzoic acid

2-[(2-carboxyethyl)sulfinyl]benzoic acid

Cat. No. B5651546
M. Wt: 242.25 g/mol
InChI Key: WHVALMSMUBOANU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[(2-carboxyethyl)sulfinyl]benzoic acid involves complex organic reactions. For instance, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives represent a sophisticated approach to selectively modify benzoic acid structures, potentially applicable to derivatives like this compound (Li et al., 2016). Similarly, copper-mediated ortho C-H sulfonylation of benzoic acid derivatives with sodium sulfinates, utilizing a bidentate directing group, is another method that could be adapted for the synthesis of sulfonyl-substituted benzoic acids (Liu et al., 2015).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including potential analogs of this compound, can be intricate. Studies like the crystal structure analysis of related compounds provide insights into the non-covalent interactions stabilizing these structures and their potential reactivity patterns (Asegbeloyin et al., 2019).

Chemical Reactions and Properties

Benzoic acid derivatives undergo various chemical reactions, reflecting their chemical properties. For instance, the photochemical conversion of sulfinyl substituted benzaldehydes to benzoic acids showcases a unique redox reaction where oxygen atoms transfer, hinting at the reactive versatility of sulfinyl groups in compounds like this compound (Lüdersdorf & Praefcke, 1976).

Physical Properties Analysis

The physical properties of benzoic acid derivatives can be influenced by their molecular structure. Research on benzoic acid and 2-hydroxybenzoic acid obtained by gas-phase electron diffraction and theoretical calculations provides insights into structural parameters that could also be relevant for understanding the physical properties of this compound (Aarset et al., 2006).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives, including reactivity and stability, can be derived from studies on their reaction mechanisms and product formations. For instance, the development of an oxidation-free method to produce sulfinic acids and sulfinate salts showcases the reactivity of sulfinyl groups, which is pertinent to the chemical behavior of this compound derivatives (Day et al., 2017).

properties

IUPAC Name

2-(2-carboxyethylsulfinyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5S/c11-9(12)5-6-16(15)8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVALMSMUBOANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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